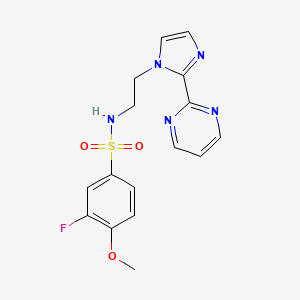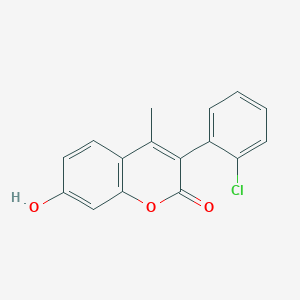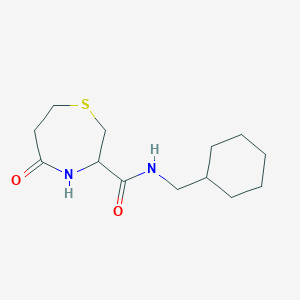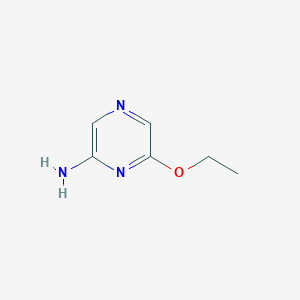
(5-Ethyl-3,4-dihydro-1H-isoquinolin-2-yl)-(oxiran-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Ethyl-3,4-dihydro-1H-isoquinolin-2-yl)-(oxiran-2-yl)methanone, also known as EIOM, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. It is a synthetic organic compound that has a unique chemical structure, which makes it a valuable tool for researchers to explore different aspects of biochemistry and pharmacology.
Mécanisme D'action
The mechanism of action of (5-Ethyl-3,4-dihydro-1H-isoquinolin-2-yl)-(oxiran-2-yl)methanone is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which play a role in inflammation and pain. (5-Ethyl-3,4-dihydro-1H-isoquinolin-2-yl)-(oxiran-2-yl)methanone has also been found to inhibit the activity of the protein kinase C (PKC) family of enzymes, which are involved in cell signaling and regulation.
Biochemical and Physiological Effects:
(5-Ethyl-3,4-dihydro-1H-isoquinolin-2-yl)-(oxiran-2-yl)methanone has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been found to have antitumor effects in various cancer cell lines, and to induce apoptosis (programmed cell death) in cancer cells. Additionally, (5-Ethyl-3,4-dihydro-1H-isoquinolin-2-yl)-(oxiran-2-yl)methanone has been found to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using (5-Ethyl-3,4-dihydro-1H-isoquinolin-2-yl)-(oxiran-2-yl)methanone in lab experiments is its unique chemical structure, which makes it a valuable tool for exploring different aspects of biochemistry and pharmacology. However, one of the limitations of using (5-Ethyl-3,4-dihydro-1H-isoquinolin-2-yl)-(oxiran-2-yl)methanone is its complex synthesis method, which can make it difficult to obtain in large quantities.
Orientations Futures
There are several future directions for research on (5-Ethyl-3,4-dihydro-1H-isoquinolin-2-yl)-(oxiran-2-yl)methanone. One area of research is in the development of new drugs based on the structure of (5-Ethyl-3,4-dihydro-1H-isoquinolin-2-yl)-(oxiran-2-yl)methanone. Another area of research is in the use of (5-Ethyl-3,4-dihydro-1H-isoquinolin-2-yl)-(oxiran-2-yl)methanone as a chemical probe to study the function of various proteins and enzymes in the body. Additionally, further studies are needed to fully understand the mechanism of action of (5-Ethyl-3,4-dihydro-1H-isoquinolin-2-yl)-(oxiran-2-yl)methanone and its potential applications in various fields of science.
Méthodes De Synthèse
The synthesis of (5-Ethyl-3,4-dihydro-1H-isoquinolin-2-yl)-(oxiran-2-yl)methanone is a complex process that involves several steps. The starting material for the synthesis is 5-ethyl-3,4-dihydro-1H-isoquinoline-2-carboxylic acid, which is converted to the corresponding amide using thionyl chloride. The amide is then treated with oxirane to produce (5-Ethyl-3,4-dihydro-1H-isoquinolin-2-yl)-(oxiran-2-yl)methanone.
Applications De Recherche Scientifique
(5-Ethyl-3,4-dihydro-1H-isoquinolin-2-yl)-(oxiran-2-yl)methanone has been extensively studied for its potential applications in various fields of science. One of the major areas of research is in the development of new drugs. (5-Ethyl-3,4-dihydro-1H-isoquinolin-2-yl)-(oxiran-2-yl)methanone has been found to have a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antitumor effects. It has also been studied for its potential use as a chemical probe to study the function of various proteins and enzymes in the body.
Propriétés
IUPAC Name |
(5-ethyl-3,4-dihydro-1H-isoquinolin-2-yl)-(oxiran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-2-10-4-3-5-11-8-15(7-6-12(10)11)14(16)13-9-17-13/h3-5,13H,2,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEGRGOBCGFDJIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC2=C1CCN(C2)C(=O)C3CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethyl-2-(oxirane-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-(4-chlorophenyl)-5-[(2,6-difluorobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2569459.png)
![[(1-Cyanocyclopentyl)carbamoyl]methyl 2-[(2-methoxyethyl)amino]-5-nitrobenzoate](/img/structure/B2569461.png)
![N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-thienyl)ethyl]butanamide](/img/structure/B2569463.png)






![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2569476.png)


![1-methyl-3-[(4-methylphenyl)methyl]-8-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2569480.png)